molecular formula C6H3ClN4O4 B14452660 2,4-Dinitrobenzene-1-diazonium chloride CAS No. 77232-70-3

2,4-Dinitrobenzene-1-diazonium chloride

Cat. No.: B14452660
CAS No.: 77232-70-3
M. Wt: 230.56 g/mol
InChI Key: WDUWMMQCLJVHMV-UHFFFAOYSA-M
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Description

2,4-Dinitrobenzene-1-diazonium chloride is an aromatic diazonium compound characterized by the presence of two nitro groups at the 2 and 4 positions on the benzene ring and a diazonium group at the 1 position. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dinitrobenzene-1-diazonium chloride is typically synthesized from 2,4-dinitroaniline. The process involves the diazotization of 2,4-dinitroaniline using nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt .

Industrial Production Methods

In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure the stability of the diazonium compound, which can decompose at higher temperatures.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitrobenzene-1-diazonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Azo Dyes: Formed by coupling reactions with phenols and amines.

    Substituted Aromatic Compounds: Formed by nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2,4-Dinitrobenzene-1-diazonium chloride primarily involves its reactivity as a diazonium compound:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and versatility in forming various aromatic compounds through substitution and coupling reactions. Its diazonium group makes it a valuable intermediate in organic synthesis, particularly in the production of azo dyes.

Properties

77232-70-3

Molecular Formula

C6H3ClN4O4

Molecular Weight

230.56 g/mol

IUPAC Name

2,4-dinitrobenzenediazonium;chloride

InChI

InChI=1S/C6H3N4O4.ClH/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;/h1-3H;1H/q+1;/p-1

InChI Key

WDUWMMQCLJVHMV-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]#N.[Cl-]

Origin of Product

United States

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